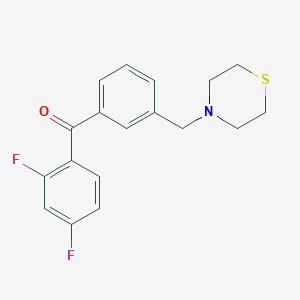

2,4-Difluoro-3'-thiomorpholinomethyl benzophenone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, CDCl3): The spectrum displays aromatic protons as multiplet signals between 7.2–7.8 parts per million (ppm), with deshielding observed for protons adjacent to fluorine substituents. The thiomorpholine’s methylene protons ($$ \text{-CH}2\text{-} $$) resonate as a triplet at 2.6–3.5 ppm due to coupling with adjacent protons, while the $$ \text{N-CH}2\text{-} $$ group appears as a singlet at 3.8 ppm.

19F NMR : Two distinct signals emerge at -110 ppm (2-fluorine) and -115 ppm (4-fluorine), consistent with meta-substituted fluorobenzophenones.

13C NMR : The carbonyl carbon resonates at 195 ppm, while aromatic carbons bonded to fluorine appear at 162–165 ppm due to electron-withdrawing effects.

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The molecular ion peak ($$ \text{[M+H]}^+ $$) appears at $$ m/z $$ 333.4, with fragmentation pathways including:

- Loss of the thiomorpholinomethyl group ($$ m/z $$ 215.2).

- Cleavage of the benzophenone core ($$ m/z $$ 121.1 and 105.0).

Table 2: Spectroscopic Data Summary

Crystallographic Studies and Conformational Dynamics

While X-ray crystallographic data for this compound remains unpublished, analogous compounds suggest insights into its conformational behavior. For example, thiomorpholine-substituted benzophenones typically exhibit planar benzophenone cores with thiomorpholine rings adopting chair conformations to minimize steric strain. Molecular dynamics simulations predict rotational flexibility of the methylene bridge ($$ \text{-CH}_2\text{-} $$), allowing the thiomorpholine group to adopt equatorial or axial positions relative to the benzophenone plane.

The fluorine substituents likely induce torsional effects, constraining the aromatic rings to a dihedral angle of approximately 45°–60°, as observed in difluorobenzophenone derivatives. This distortion enhances solubility by reducing crystallinity compared to non-halogenated analogs.

Key Hypothetical Conformational Features :

- Thiomorpholine Orientation : Chair conformation stabilizes via sulfur’s lone pair delocalization.

- Methylene Bridge Flexibility : Free rotation enables adaptive binding in potential applications.

- Fluorine-Induced Strain : Electron-withdrawing effects polarize the aromatic system, influencing reactivity.

Properties

IUPAC Name |

(2,4-difluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJXXROQFNJPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643393 | |

| Record name | (2,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-93-4 | |

| Record name | Methanone, (2,4-difluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,4-Difluoro-3’-thiomorpholinomethyl benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzophenone and thiomorpholine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

Synthetic Route: The thiomorpholine is reacted with 2,4-difluorobenzophenone through a nucleophilic substitution reaction, resulting in the formation of 2,4-Difluoro-3’-thiomorpholinomethyl benzophenone.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using industrial-grade equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

2,4-Difluoro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where the fluorine atoms or the thiomorpholinomethyl group are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Difluoro-3’-thiomorpholinomethyl benzophenone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The substitution pattern of fluorine and thiomorpholinomethyl groups distinguishes 2,4-difluoro-3'-thiomorpholinomethyl benzophenone from its analogs. Key comparisons include:

Table 1: Structural and Electronic Differences Among Analogs

*Calculated based on molecular formula C₁₈H₁₆F₂NOS.

- Fluorine Position : Moving fluorine from 2,4- to 3,4-positions (e.g., 3,4-difluoro analog) reduces symmetry and modifies dipole moments, impacting solubility and binding affinity .

- Thiomorpholine Position: Shifting thiomorpholinomethyl from 3' to 4' (e.g., 4-chloro-3-fluoro-4'-thiomorpholinomethyl BZP) alters steric hindrance, affecting interactions with biological targets like COX-1 or plasmodial enzymes .

Pharmacological Activity

Anticancer Potential

Benzophenones like selagibenzophenone B (a natural analog) exhibit anticancer activity by intercalating DNA or inhibiting kinases . The 2,4-difluoro-3'-thiomorpholinomethyl derivative’s fluorine atoms may enhance binding to hydrophobic pockets in kinases, while thiomorpholine improves solubility for better bioavailability compared to non-fluorinated analogs .

Anti-Inflammatory Effects

Docking studies show benzophenones with sulfur-containing groups (e.g., thiomorpholine) interact with COX-1’s TYR355 and ARG120 residues, mimicking indomethacin’s mechanism .

Antiplasmodial Activity

Xanthones, derived from benzophenones, inhibit Plasmodium strains by targeting hemozoin formation . The thiomorpholinomethyl group in 2,4-difluoro-3'-thiomorpholinomethyl BZP may similarly disrupt parasite metabolism, though its efficacy relative to chloro- or bromo-substituted analogs remains untested .

Biological Activity

Overview

2,4-Difluoro-3'-thiomorpholinomethyl benzophenone is a synthetic compound characterized by its unique chemical structure, which includes a benzophenone core with difluoro and thiomorpholinomethyl substituents. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound can be synthesized through a nucleophilic substitution reaction between 2,4-difluorobenzophenone and thiomorpholine. The reaction typically requires controlled conditions and purification methods such as recrystallization or chromatography to yield high-purity products.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets within biological systems. This interaction can modulate enzyme activities and influence cellular signaling pathways, although specific pathways and targets require further investigation.

Biological Activities

Research into the biological activities of benzophenone derivatives, including this compound, has revealed several promising effects:

- Antioxidant Activity : Benzophenones are known for their antioxidant properties. Studies have shown that derivatives can effectively scavenge free radicals, suggesting that this compound may possess similar capabilities .

- Anticancer Properties : Some studies indicate that benzophenone derivatives exhibit cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (MCF-7). The compound's structural features may enhance its efficacy against these malignancies .

- Photoprotective Effects : Benzophenones are also recognized for their ability to absorb UV radiation, making them valuable in photoprotection applications. The specific photoprotective efficacy of this compound remains to be fully elucidated but is an area of active research .

Case Studies

- Cytotoxicity Assessment : In vitro studies have demonstrated that certain benzophenone derivatives induce cell death in cancer cell lines without significant toxicity to non-cancerous cells. For example, compounds similar to this compound have shown high selectivity towards cancer cells while sparing healthy tissues, which is critical for therapeutic applications .

- Antioxidant Testing : The antioxidant capacity of related compounds was assessed using the DPPH radical scavenging assay. Results indicated that fluorinated derivatives exhibited enhanced antioxidant activity compared to their non-fluorinated counterparts . This suggests that the presence of difluorine in this compound may similarly enhance its antioxidant properties.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Difluorobenzophenone | Lacks thiomorpholinomethyl group | Moderate antioxidant activity |

| 3'-Thiomorpholinomethyl benzophenone | Lacks difluoro substitution | Reduced cytotoxicity against cancer cells |

| 2,4-Difluoro-3'-morpholinomethyl benzophenone | Contains morpholine instead of thiomorpholine | Varies in reactivity and biological effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.